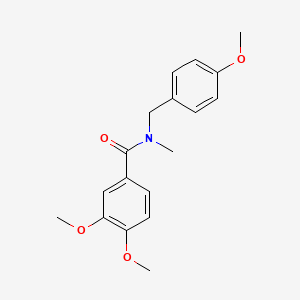
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide, also known as PFBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PFBT is a benzamide derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein tyrosine kinases (PTKs). PTKs are enzymes that regulate cell growth, differentiation, and proliferation. The detection of PTKs is crucial in the diagnosis and treatment of cancer and other diseases. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. ROS are molecules that play a critical role in cell signaling and homeostasis, but their accumulation can lead to oxidative stress and cell damage.
Mécanisme D'action
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide works by binding to PTKs and ROS and emitting fluorescence upon excitation by light. The binding of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide to PTKs and ROS alters the fluorescence properties of the compound, allowing for their detection and quantification.
Biochemical and Physiological Effects
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has been shown to have low toxicity and does not cause significant physiological effects in vitro. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be used in a variety of assays, including fluorescence microscopy, flow cytometry, and high-throughput screening. However, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide has some limitations, including its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
Orientations Futures
For 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide research include the development of new synthesis methods to improve the yield and purity of the compound. Additionally, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be modified to improve its stability and specificity for PTKs and ROS. Further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields, such as drug discovery and environmental monitoring.
Conclusion
In conclusion, 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide is a chemical compound that has potential applications in various fields, including as a fluorescent probe for the detection of PTKs and ROS. 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods and has several advantages for lab experiments. However, further studies are needed to determine the long-term effects of 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide exposure in vivo and to explore its potential applications in other fields.
Méthodes De Synthèse
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide can be synthesized using different methods, including the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine. The reaction yields 3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide as a white crystalline solid with high purity. Other methods include the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium borohydride.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-13-5-8-15(21-2)9-6-13)18(20)14-7-10-16(22-3)17(11-14)23-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEYEZVNZPUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methoxybenzyl)-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridinecarboxamide](/img/structure/B5296579.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5296596.png)
![3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)

![(3S*,5R*)-1-[(2,5-dimethylphenyl)acetyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5296618.png)
![N-(6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5296621.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)
![3-[(2-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5296646.png)
![7-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296653.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)